Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate
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Overview
Description
Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate is an organic compound with a complex structure, featuring a pyridine ring substituted with bromophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromophenylacetate: This compound has a similar bromophenyl group but lacks the pyridine ring.
Phenylpyridine derivatives: These compounds share the pyridine ring but may have different substituents.
Uniqueness
Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H14BrNO2 |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate |
InChI |
InChI=1S/C19H14BrNO2/c1-23-19(22)15-11-17(13-5-3-2-4-6-13)21-18(12-15)14-7-9-16(20)10-8-14/h2-12H,1H3 |
InChI Key |
XINUSTVLUHHMEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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